2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic chemistry. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Mechanism of Action
Target of Action
The primary target of this compound, also known as 3-Chloro-5-cyclopropylmethoxyphenylboronic acid, pinacol ester, is the alkene functional group in organic synthesis . The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the compound, which is then replaced by a hydrogen atom . This reaction is facilitated by a radical approach .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . Additionally, the compound can undergo a transformation known as anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-(cyclopropylmethoxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon), with heating to temperatures around 80-100°C.
Major Products
The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic potential.
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another organoboron compound used in Suzuki–Miyaura coupling, but lacks the specific substituents that provide unique reactivity and selectivity.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various coupling reactions, but without the additional functional groups present in 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Uniqueness
The unique combination of the chloro and cyclopropylmethoxy substituents in this compound provides enhanced reactivity and selectivity in coupling reactions, making it a valuable reagent in organic synthesis .
Biological Activity
The compound 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1218789-44-6) is a boron-containing organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides an overview of its biological activity based on available literature and research findings.
- Molecular Formula : C16H22BClO3
- Molecular Weight : 308.62 g/mol
- Purity : 97%
- IUPAC Name : this compound
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry and pharmacology. The following sections detail specific biological activities reported in the literature.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to dioxaborolane derivatives. For instance:
- Cell Line Studies : In vitro assays have evaluated the effects of similar dioxaborolane compounds on various human cancer cell lines such as RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical). These studies typically employ MTS assays to assess cell viability after treatment with the compounds.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against specific cancer types.
The mechanism by which dioxaborolane derivatives exert their anticancer effects may involve:
- Inhibition of DNA Replication : Similar compounds have been shown to interact with topoisomerases, enzymes critical for DNA replication and repair.
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
Other Biological Activities
Beyond anticancer properties, there are indications that compounds with similar structures exhibit various biological activities:
- Antiviral Activity : Some derivatives have shown potential as inhibitors of viral replication, particularly against HIV and hepatitis viruses.
- Anti-inflammatory Properties : Certain structural analogs have been noted for their anti-inflammatory effects in preclinical models.
Case Studies and Research Findings
While direct studies on This compound are scarce, related compounds have provided insights into its potential biological activity:
- Study on Anticancer Activity :
- Evaluation of Antiviral Properties :
Properties
IUPAC Name |
2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDBIJOPFIVFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675264 | |
Record name | 2-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-44-6 | |
Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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